molecular formula C17H17NO2 B4645061 9-isobutyl-9H-carbazole-3-carboxylic acid

9-isobutyl-9H-carbazole-3-carboxylic acid

Cat. No.: B4645061
M. Wt: 267.32 g/mol
InChI Key: KCNXMVJALSOWKK-UHFFFAOYSA-N
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Description

9-isobutyl-9H-carbazole-3-carboxylic acid is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their tricyclic structure, consisting of a central pyrrole ring fused with two benzene rings. These compounds are widely found in nature and synthetic sources and possess a range of bioactivities, making them significant in various fields such as pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isobutyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation of carbazole, followed by alkylation to introduce the isobutyl group. The carboxylic acid functionality can be introduced through oxidation reactions. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-isobutyl-9H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

9-isobutyl-9H-carbazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-isobutyl-9H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-isobutyl-9H-carbazole-3-carboxylic acid include other carbazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the isobutyl group, which can influence its chemical reactivity, biological activity, and physical properties. This unique structural feature can lead to distinct applications and advantages in various fields .

Properties

IUPAC Name

9-(2-methylpropyl)carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11(2)10-18-15-6-4-3-5-13(15)14-9-12(17(19)20)7-8-16(14)18/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNXMVJALSOWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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